molecular formula C13H21NO2S B6644389 2-[1-(2-Methylsulfinylpropylamino)propyl]phenol

2-[1-(2-Methylsulfinylpropylamino)propyl]phenol

Cat. No.: B6644389
M. Wt: 255.38 g/mol
InChI Key: DCNMRLJQSDQHED-UHFFFAOYSA-N
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Description

2-[1-(2-Methylsulfinylpropylamino)propyl]phenol is an organic compound with a complex structure that includes a phenol group, an amino group, and a methylsulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Methylsulfinylpropylamino)propyl]phenol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-methylsulfinylpropylamine with a suitable phenol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process often includes steps such as distillation, crystallization, and chromatography to achieve high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Methylsulfinylpropylamino)propyl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

2-[1-(2-Methylsulfinylpropylamino)propyl]phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[1-(2-Methylsulfinylpropylamino)propyl]phenol exerts its effects involves interactions with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the amino and sulfinyl groups may modulate the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(2-Methylsulfinylpropylamino)ethyl]phenol
  • 2-[1-(2-Methylsulfinylpropylamino)butyl]phenol
  • 2-[1-(2-Methylsulfinylpropylamino)propyl]aniline

Uniqueness

2-[1-(2-Methylsulfinylpropylamino)propyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[1-(2-methylsulfinylpropylamino)propyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2S/c1-4-12(14-9-10(2)17(3)16)11-7-5-6-8-13(11)15/h5-8,10,12,14-15H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNMRLJQSDQHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1O)NCC(C)S(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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